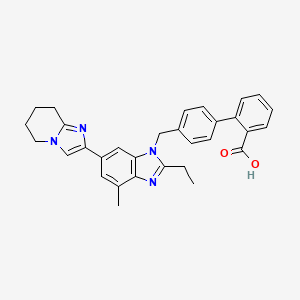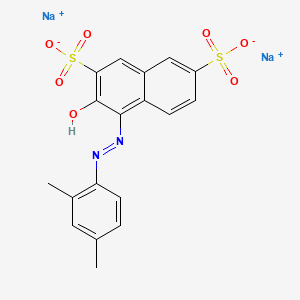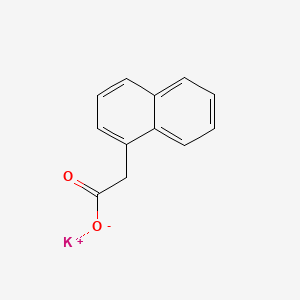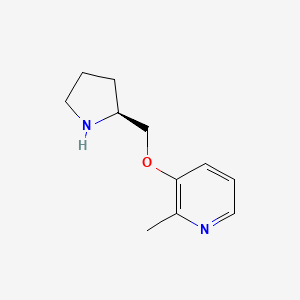
PD 166285
Vue d'ensemble
Description
PD0166285 dihydrochloride is a substrate of P-gp and a potent inhibitor of WEE1, a kinase that plays a crucial role in cell cycle regulation . It is also a weak inhibitor of Myt1 . The IC50 values for WEE1 and Myt1 are 24 nM and 72 nM, respectively . It also exhibits an IC50 of 3.433 μM for Chk1 .
Molecular Structure Analysis
The molecular formula of PD0166285 dihydrochloride is C26H29Cl4N5O2, and its molecular weight is 585.35 .Chemical Reactions Analysis
PD0166285 dihydrochloride has been shown to inhibit irradiation-induced Cdc2 phosphorylation at the Tyr-15 and Thr-14 in cancer cell lines . This inhibition abrogates the G2 arrest, leading to an increase in mitotic cell populations .Physical And Chemical Properties Analysis
PD0166285 dihydrochloride is a solid compound . The specific physical and chemical properties, such as solubility and stability, are not explicitly mentioned in the search results.Applications De Recherche Scientifique
Inhibition de la tyrosine kinase
PD 166285 est un puissant inhibiteur de la tyrosine kinase . Il inhibe Src, FGFR1, EGFR et PDGFRβ . Cela en fait un outil précieux dans l'étude de ces kinases et de leurs rôles dans divers processus cellulaires.
Inhibition de la progression du cycle cellulaire
This compound a été trouvé pour inhiber l'arrêt du cycle cellulaire induit par les radiations à la phase G2/M . Cela suggère qu'il pourrait être utilisé dans la recherche sur la régulation du cycle cellulaire et les effets des radiations sur la division cellulaire.
Amélioration de la mort cellulaire induite par les radiations
En plus de ses effets sur la progression du cycle cellulaire, this compound a été montré pour améliorer la mort cellulaire induite par les radiations dans les cellules HT-29 . Cela pourrait en faire un outil utile dans la recherche sur le cancer, en particulier dans l'étude de la radiothérapie.
Inhibition de l'angiogenèse
This compound a été trouvé pour inhiber l'angiogenèse in vivo . Cela suggère qu'il pourrait être utilisé dans la recherche sur les processus de formation des vaisseaux sanguins et le rôle de l'angiogenèse dans des maladies telles que le cancer.
Induction de la régression tumorale
Lorsqu'il est administré en association avec une thérapie photodynamique (PDT), this compound a été montré pour induire la régression tumorale dans un modèle de carcinome mammaire murin 16c . Cela indique qu'il pourrait être utilisé dans la recherche sur les stratégies de traitement du cancer.
Inhibition de la migration cellulaire
This compound a été suggéré pour avoir des propriétés antimigratoires . Cela pourrait en faire un outil précieux dans l'étude de la migration cellulaire et son rôle dans des processus tels que la cicatrisation et les métastases du cancer.
Inhibition de la signalisation des facteurs de croissance
This compound a été trouvé pour inhiber l'autophosphorylation des récepteurs induite par le PDGF ou l'EGF dans les cellules musculaires lisses vasculaires (VSMC) et les cellules A431, respectivement . Cela suggère qu'il pourrait être utilisé dans la recherche sur la signalisation des facteurs de croissance et son rôle dans la prolifération et la différenciation cellulaires.
Applications thérapeutiques potentielles
Les effets inhibiteurs larges de this compound suggèrent qu'il pourrait avoir des applications thérapeutiques potentielles dans des maladies telles que le cancer, l'athérosclérose et la resténose, où des redondances dans les voies de signalisation des protéines kinases sont connues pour exister .
Mécanisme D'action
Target of Action
PD 166285, also known as PD-166285 or PD0166285 (dihydrochloride), is a novel protein tyrosine kinase inhibitor . It primarily targets the Src nonreceptor tyrosine kinase, fibroblast growth factor receptor-1 (FGFR-1), epidermal growth factor receptor (EGFR), and platelet-derived growth factor receptor beta subunit (PDGFR-β) . These targets play crucial roles in cell signaling, growth, and proliferation. This compound has also been identified as an inhibitor of Wee1 and Myt1, two cyclin-dependent kinase (CDK) inhibitory kinases involved in regulating the cell cycle .
Mode of Action
This compound acts as an ATP competitive inhibitor of its primary targets . It inhibits the tyrosine kinases by competing with ATP for binding to the kinase active site, thereby preventing the phosphorylation of tyrosine residues on the target proteins. This results in the inhibition of signal transduction pathways that are crucial for cell proliferation and survival .
Biochemical Pathways
This compound affects several biochemical pathways. It inhibits PDGF- and EGF-stimulated receptor autophosphorylation in vascular smooth muscle cells (VSMCs) and A431 cells, respectively, and basic fibroblast growth factor-mediated tyrosine phosphorylation in Sf9 cells . The inhibition of these pathways disrupts cell signaling, leading to the inhibition of cellular functions such as cell attachment, movement, and replication .
Result of Action
The action of this compound leads to several molecular and cellular effects. It potently inhibits a number of kinase-mediated cellular functions, including cell attachment, movement, and replication . It also blocks PDGF-induced tyrosine phosphorylation of the 44- and 42-kDa mitogen-activated protein kinase isoforms . Additionally, this compound uniquely demonstrates potent inhibition of phorbol ester-induced production of 92-kDa gelatinase A (MMP-9) in VSMC without affecting 72-kDa gelatinase B (MMP-2) as measured by gelatin zymography .
Safety and Hazards
Analyse Biochimique
Biochemical Properties
PD 166285 is an ATP-competitive inhibitor that targets a range of tyrosine kinases, including c-Src, fibroblast growth factor receptor 1 (FGFR1), epidermal growth factor receptor (EGFR), and platelet-derived growth factor receptor β (PDGFRβ) . The compound exhibits half-maximal inhibitory concentrations (IC50) of 8.4 nM for c-Src, 39.3 nM for FGFR1, 87.5 nM for EGFR, and 98.3 nM for PDGFRβ . This compound also inhibits mitogen-activated protein kinase (MAPK) and protein kinase C (PKC) with IC50 values of 5 μM and 22.7 μM, respectively . These interactions highlight the compound’s broad-spectrum inhibitory capabilities, making it a versatile tool for studying various biochemical pathways.
Cellular Effects
This compound has significant effects on cellular processes, including cell attachment, migration, and proliferation . The compound inhibits vascular cell adhesion to vitronectin, platelet-derived growth factor (PDGF)-directed chemotaxis, and serum-stimulated cell growth with IC50 values ranging from 80 to 120 nM . Additionally, this compound blocks PDGF- and epidermal growth factor (EGF)-stimulated receptor autophosphorylation in vascular smooth muscle cells (VSMCs) and A431 cells, respectively . These inhibitory effects on cell signaling pathways result in reduced cell movement and replication, demonstrating the compound’s potential as a therapeutic agent.
Molecular Mechanism
At the molecular level, this compound exerts its effects by competitively inhibiting ATP binding to tyrosine kinases . This inhibition prevents the phosphorylation of tyrosine residues on target proteins, thereby blocking downstream signaling pathways. This compound has been shown to inhibit PDGF- and EGF-stimulated receptor autophosphorylation, leading to reduced activation of MAPK and other signaling molecules . The compound also inhibits the production of 92-kDa gelatinase A (MMP-9) in VSMCs without affecting 72-kDa gelatinase B (MMP-2), highlighting its selective inhibitory properties .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound are long-lasting. The inhibition of PDGF receptor autophosphorylation in VSMCs by this compound persists for up to four days after a single one-hour exposure followed by extensive washing . This prolonged effect indicates the compound’s stability and sustained inhibitory action, making it a valuable tool for long-term studies on cellular signaling pathways.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with dosage. The compound has been shown to achieve maximum inhibition of angiogenesis at a dose of 5 mg/kg administered orally in murine models Higher doses may result in toxic or adverse effects, highlighting the importance of dosage optimization in preclinical studies
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its inhibition of tyrosine kinases . The compound interacts with enzymes such as c-Src, FGFR1, EGFR, and PDGFRβ, leading to reduced phosphorylation and activation of downstream signaling molecules . These interactions affect metabolic flux and metabolite levels, demonstrating the compound’s potential impact on cellular metabolism.
Transport and Distribution
This compound is a cell-permeable and orally bioavailable compound . It is transported within cells and tissues, where it interacts with various transporters and binding proteins. The compound’s ability to inhibit angiogenesis both in vitro and in vivo highlights its effective distribution and localization within biological systems . This property makes this compound a valuable tool for studying the transport and distribution of tyrosine kinase inhibitors in cellular and tissue models.
Subcellular Localization
This compound’s subcellular localization is primarily within the cytoplasm, where it interacts with target tyrosine kinases . The compound’s ability to inhibit ATP binding to these kinases results in reduced phosphorylation and activation of downstream signaling pathways. This compound’s selective inhibitory properties and subcellular localization make it a valuable tool for studying the molecular mechanisms of tyrosine kinase inhibitors in various cellular compartments.
Propriétés
IUPAC Name |
6-(2,6-dichlorophenyl)-2-[4-[2-(diethylamino)ethoxy]anilino]-8-methylpyrido[2,3-d]pyrimidin-7-one;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27Cl2N5O2.2ClH/c1-4-33(5-2)13-14-35-19-11-9-18(10-12-19)30-26-29-16-17-15-20(25(34)32(3)24(17)31-26)23-21(27)7-6-8-22(23)28;;/h6-12,15-16H,4-5,13-14H2,1-3H3,(H,29,30,31);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NADLBPWBFGTESN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCOC1=CC=C(C=C1)NC2=NC=C3C=C(C(=O)N(C3=N2)C)C4=C(C=CC=C4Cl)Cl.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29Cl4N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80432749 | |
| Record name | PD 166285 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80432749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
585.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
212391-63-4 | |
| Record name | PD 166285 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80432749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















